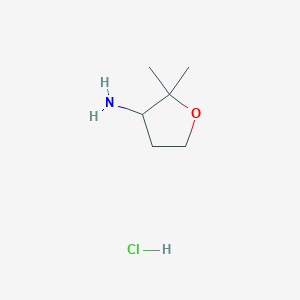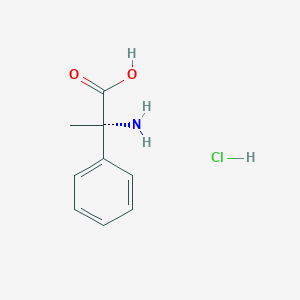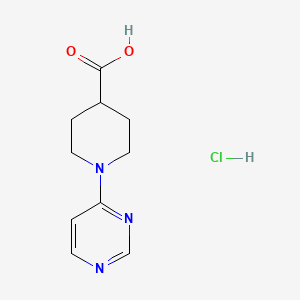
4-(ピリミジン-4-イル)ピペリジン-4-カルボン酸塩酸塩
概要
説明
1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H14ClN3O2. It is often used in research settings, particularly in the fields of neurology and medicinal chemistry
科学的研究の応用
1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
作用機序
Target of Action
The primary target of 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid hydrochloride is Protein Kinase B (PKB or Akt) . PKB is a key downstream component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway . It plays an important role in intracellular signaling pathways regulating growth and survival .
Mode of Action
This compound acts as an ATP-competitive inhibitor of PKB . It binds to the ATP-binding site of PKB, preventing ATP from binding and thus inhibiting the kinase activity of PKB . This results in the disruption of the PI3K-PKB signaling pathway .
Biochemical Pathways
The inhibition of PKB affects the PI3K-PKB signaling pathway . This pathway is involved in promoting cell proliferation and survival . When PKB is inhibited, the phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, is reduced, leading to decreased cell proliferation and survival .
Pharmacokinetics
The compound has been found to be orally bioavailable . .
Result of Action
The inhibition of PKB by this compound leads to a decrease in cell proliferation and survival . This is due to the reduced phosphorylation of several substrates of PKB, which are involved in promoting these processes . Therefore, this compound has potential as an antitumor agent .
生化学分析
Cellular Effects
The effects of 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid hydrochloride on cellular processes are diverse and depend on the specific cell type and experimental conditions. In neuronal cells, this compound may influence cell signaling pathways by modulating TAARs, leading to changes in neurotransmitter release and receptor sensitivity . In other cell types, such as immune cells, 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid hydrochloride may affect gene expression and cellular metabolism, potentially altering the cell’s response to external stimuli.
Temporal Effects in Laboratory Settings
The stability and degradation of 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid hydrochloride in laboratory settings are crucial for its effective use in experiments. This compound is relatively stable under standard storage conditions, but its activity may decrease over time due to hydrolysis or other degradation processes . Long-term studies have shown that 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid hydrochloride can have sustained effects on cellular function, particularly in in vitro settings, where it can modulate receptor activity and gene expression over extended periods.
Dosage Effects in Animal Models
In animal models, the effects of 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid hydrochloride vary with dosage. At low doses, this compound may selectively modulate TAARs without causing significant adverse effects . At higher doses, it may exhibit toxicity, leading to adverse effects such as altered behavior, organ damage, or even mortality. It is essential to determine the optimal dosage range for specific applications to maximize the compound’s therapeutic potential while minimizing its toxicity.
Metabolic Pathways
1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid hydrochloride is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. This compound may influence metabolic flux by modulating enzyme activity, leading to changes in metabolite levels and overall cellular metabolism . The specific pathways affected by 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid hydrochloride depend on the cell type and experimental conditions, but its role in modulating TAARs suggests potential effects on neurotransmitter metabolism and hormone regulation.
Transport and Distribution
The transport and distribution of 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid hydrochloride within cells and tissues are critical for its biological activity. This compound may be transported across cell membranes by specific transporters or through passive diffusion . Once inside the cell, it can interact with various binding proteins, influencing its localization and accumulation. The distribution of 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid hydrochloride within tissues may also depend on factors such as blood flow, tissue permeability, and the presence of specific receptors or binding sites.
Subcellular Localization
The subcellular localization of 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid hydrochloride can significantly impact its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the plasma membrane, where it can interact with TAARs, or to the nucleus, where it can influence gene expression. The precise subcellular localization of 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid hydrochloride may vary depending on the cell type and experimental conditions, but its ability to modulate receptor activity and gene expression suggests a broad range of potential effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid hydrochloride typically involves the reaction of pyrimidine derivatives with piperidine carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .
化学反応の分析
Types of Reactions
1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
類似化合物との比較
Similar Compounds
1-(Pyridin-4-yl)piperidine-4-carboxylic acid: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
4-(Piperidin-4-yl)piperazine-1-carboxylic acid tert-butyl ester: Contains a piperazine ring instead of a piperidine ring
Uniqueness
1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid hydrochloride is unique due to its specific combination of a pyrimidine ring and a piperidine carboxylic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
特性
IUPAC Name |
1-pyrimidin-4-ylpiperidine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2.ClH/c14-10(15)8-2-5-13(6-3-8)9-1-4-11-7-12-9;/h1,4,7-8H,2-3,5-6H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMKLKICYMATEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NC=NC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375474-40-0 | |
| Record name | 4-Piperidinecarboxylic acid, 1-(4-pyrimidinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1375474-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(pyrimidin-4-yl)piperidine-4-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




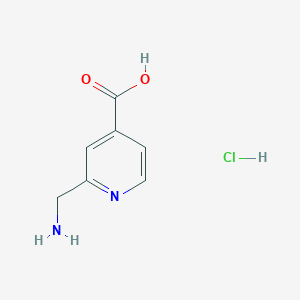
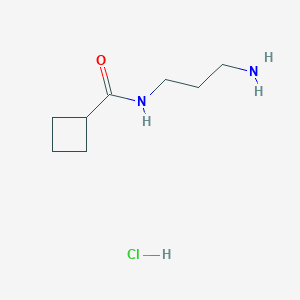
![5-Azaspiro[2.4]heptan-7-ol hydrochloride](/img/structure/B1376301.png)

![2-Bromo-5,8-dioxaspiro[3.4]octane](/img/structure/B1376304.png)
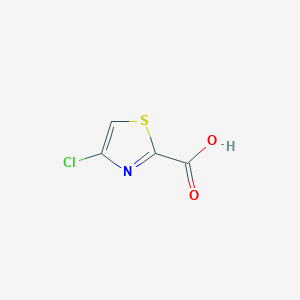



![3-Bromo-5-fluoro-N-[(oxan-4-yl)methyl]aniline](/img/structure/B1376313.png)
